molecular formula C19H17N3O3S2 B12135027 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide

Cat. No.: B12135027
M. Wt: 399.5 g/mol
InChI Key: NALZDWCMCIIKKD-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolidine ring, a phenyl group, and a carbamothioyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dioxo-3-phenyl-1,3-thiazolidine with an appropriate acylating agent to introduce the acetamide group. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The thiazolidine ring and phenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid: Shares the thiazolidine ring but lacks the phenyl and carbamothioyl groups.

    2-(2,4-dioxothiazolidin-3-yl)acetic acid: Similar structure but with different substituents on the thiazolidine ring.

Uniqueness

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17N3O3S2

Molecular Weight

399.5 g/mol

IUPAC Name

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide

InChI

InChI=1S/C19H17N3O3S2/c1-12-6-5-7-13(10-12)20-18(26)21-16(23)11-15-17(24)22(19(25)27-15)14-8-3-2-4-9-14/h2-10,15H,11H2,1H3,(H2,20,21,23,26)

InChI Key

NALZDWCMCIIKKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3

Origin of Product

United States

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